[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]-phenylmethanone
Overview
Description
[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]-phenylmethanone: is a complex organic compound that features a benzimidazole moiety linked to a furan ring via an ethenyl bridge, with a phenylmethanone group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]-phenylmethanone typically involves the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling Reaction: The benzimidazole and furan moieties are then coupled using a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.
Introduction of the Phenylmethanone Group: This can be achieved through a Friedel-Crafts acylation reaction, where the furan ring is acylated with benzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ethenyl bridge, converting it into an ethyl bridge.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole and furan rings.
Reduction: Reduced derivatives with an ethyl bridge.
Substitution: Various substituted phenylmethanone derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their electronic properties.
Biology and Medicine:
Antimicrobial Agents: Due to the presence of the benzimidazole moiety, the compound may exhibit antimicrobial properties.
Anticancer Research: It can be investigated for potential anticancer activity, particularly in targeting specific molecular pathways.
Industry:
Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments.
Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]-phenylmethanone is largely dependent on its interaction with biological targets. The benzimidazole moiety can interact with DNA, inhibiting its replication and transcription. The furan ring can participate in electron transfer reactions, potentially disrupting cellular redox balance. The phenylmethanone group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
- [5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide
- [5-(1-methylbenzimidazol-2-yl)furan-2-yl]methanol
Comparison:
- [5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide: This compound features a cyano group and a benzenesulfonamide moiety, which can significantly alter its chemical reactivity and biological activity compared to [5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]-phenylmethanone .
- [5-(1-methylbenzimidazol-2-yl)furan-2-yl]methanol: The presence of a methanol group instead of a phenylmethanone group can affect the compound’s solubility and reactivity .
Uniqueness: The unique combination of the benzimidazole, furan, and phenylmethanone moieties in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-23-18-10-6-5-9-17(18)22-20(23)14-12-16-11-13-19(25-16)21(24)15-7-3-2-4-8-15/h2-14H,1H3/b14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWILYDLVISGSA-WYMLVPIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC3=CC=C(O3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(O3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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